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Cat. No.: B1669907 Get Quote

Note on DDAO for ROS Detection
While 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO) is a versatile fluorogenic

probe, it is not commonly utilized for the direct detection of reactive oxygen species (ROS) in

vitro. The scientific literature predominantly describes DDAO as a substrate for specific

enzymes, such as β-galactosidase, where its cleavage results in a fluorescent product. Its

application in ROS detection is indirect, primarily in assays measuring the activity of enzymes

like diamine oxidase, which produces hydrogen peroxide (H₂O₂) as a byproduct.

For researchers, scientists, and drug development professionals seeking a reliable and widely

validated method for in vitro ROS detection, we present a detailed guide on the Amplex® Red

assay. This assay is a well-established and highly sensitive method for the quantification of

H₂O₂, a key reactive oxygen species.

Application Notes: The Amplex® Red Assay for
Hydrogen Peroxide Detection
The Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) assay is a highly sensitive and

specific method for the detection and quantification of hydrogen peroxide in a variety of in vitro

systems. This assay is based on the horseradish peroxidase (HRP)-catalyzed oxidation of the

non-fluorescent Amplex® Red reagent to the highly fluorescent product, resorufin.[1][2] The

reaction proceeds with a 1:1 stoichiometry between H₂O₂ and the resulting resorufin, allowing

for accurate quantification.[1][3]
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Principle of the Assay:

In the presence of HRP, Amplex® Red reacts with hydrogen peroxide to produce the stable,

red-fluorescent compound resorufin.[1][2] The resulting fluorescence can be measured using a

fluorescence microplate reader or fluorometer, with excitation and emission maxima of

approximately 570 nm and 585 nm, respectively.[1][4] The intensity of the fluorescence is

directly proportional to the concentration of hydrogen peroxide in the sample.

Advantages of the Amplex® Red Assay:

High Sensitivity: The assay can detect as little as 10 picomoles of H₂O₂ in a 100 µL volume.

[1]

Specificity for H₂O₂: The enzymatic nature of the assay provides high specificity for hydrogen

peroxide.

Broad Applicability: It can be used to measure H₂O₂ in cell-free systems, as well as H₂O₂

released from cultured cells or generated in enzyme-coupled reactions.[3]

Real-time or Endpoint Measurements: The assay can be adapted for both kinetic (real-time)

and endpoint measurements of H₂O₂ production.

Limitations and Considerations:

Interference: Compounds that can be oxidized by HRP or that interfere with the fluorescence

of resorufin can affect the assay results. It is important to include appropriate controls to

account for potential interference.

pH Dependence: The assay is pH-sensitive, with an optimal pH range of 7 to 8.[5]

Light Sensitivity: The Amplex® Red reagent and its product, resorufin, are light-sensitive and

should be protected from light to prevent photodegradation.[5]

Extracellular ROS Detection: This assay is primarily designed to detect extracellular H₂O₂.

Measuring intracellular ROS may require cell lysis or the use of other probes.

Quantitative Data
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The following tables summarize key quantitative data for the Amplex® Red assay.

Table 1: Spectral Properties of Resorufin

Parameter Wavelength (nm)

Excitation Maximum ~571

Emission Maximum ~585

Data sourced from multiple references, including[1][4].

Table 2: Assay Performance

Parameter Value

Limit of Detection 10 picomoles in 100 µL

Optimal pH Range 7.0 - 8.0

Data sourced from[1][5].

Experimental Protocols
Protocol 1: In Vitro H₂O₂ Quantification (Cell-Free
System)
This protocol is designed for the quantification of hydrogen peroxide in aqueous samples.

Materials:

Amplex® Red reagent

Dimethyl sulfoxide (DMSO)

Horseradish peroxidase (HRP)

Hydrogen peroxide (H₂O₂), 3% solution for standard curve
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1X Reaction Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)

Black, flat-bottom 96-well microplate

Fluorescence microplate reader

Procedure:

Preparation of Reagents:

Amplex® Red Stock Solution (10 mM): Dissolve the contents of a vial of Amplex® Red

reagent in an appropriate volume of DMSO. For example, dissolve 1 mg of Amplex® Red

in 340 µL of DMSO. This stock solution should be stored at -20°C, protected from light.

HRP Stock Solution (10 U/mL): Prepare a 10 U/mL stock solution of HRP in 1X Reaction

Buffer. Aliquot and store at -20°C.

H₂O₂ Standard Solutions: Prepare a series of H₂O₂ standards (e.g., 0 to 10 µM) by diluting

the 3% H₂O₂ solution in 1X Reaction Buffer. The concentration of the commercial H₂O₂

solution should be accurately determined by measuring its absorbance at 240 nm (molar

extinction coefficient ε = 43.6 M⁻¹cm⁻¹).

Assay Reaction:

Prepare a working solution of Amplex® Red reagent and HRP. For each 100 µL of reaction

volume, mix 5 µL of 10 mM Amplex® Red stock solution and 1 µL of 10 U/mL HRP stock

solution in 94 µL of 1X Reaction Buffer. This will result in a final concentration of 50 µM

Amplex® Red and 0.1 U/mL HRP. Prepare enough working solution for all samples and

standards.

Add 50 µL of each H₂O₂ standard or unknown sample to separate wells of the 96-well

plate.

Add 50 µL of the Amplex® Red/HRP working solution to each well.

Incubation:
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Incubate the plate at room temperature for 30 minutes, protected from light. For kinetic

assays, measurements can be taken at multiple time points.

Measurement:

Measure the fluorescence using a microplate reader with excitation set to ~570 nm and

emission set to ~585 nm.

Data Analysis:

Subtract the fluorescence value of the blank (0 µM H₂O₂) from all readings.

Generate a standard curve by plotting the fluorescence intensity versus the concentration

of the H₂O₂ standards.

Determine the H₂O₂ concentration in the unknown samples by interpolating their

fluorescence values from the standard curve.

Protocol 2: Detection of H₂O₂ Released from Cultured
Cells
This protocol is for measuring the release of hydrogen peroxide from adherent cells in culture.

Materials:

Cells of interest cultured in a 96-well plate

Phenol red-free cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution,

HBSS)

Amplex® Red reagent

DMSO

HRP

1X Reaction Buffer (pH 7.4)
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Black, flat-bottom 96-well microplate

Fluorescence microplate reader

Procedure:

Cell Culture and Treatment:

Seed cells in a 96-well plate at a desired density and allow them to adhere and grow.

Prior to the assay, replace the culture medium with phenol red-free medium or buffer.

Treat the cells with the experimental compounds (e.g., inducers of ROS) and include

appropriate controls (e.g., vehicle-treated cells).

Preparation of Assay Reagents:

Prepare the Amplex® Red/HRP working solution as described in Protocol 1.

Assay:

After the desired treatment period, carefully collect 50 µL of the cell culture supernatant

from each well and transfer it to a new black, flat-bottom 96-well plate.

Add 50 µL of the Amplex® Red/HRP working solution to each well containing the

supernatant.

Incubation and Measurement:

Incubate the plate at room temperature for 30 minutes, protected from light.

Measure the fluorescence as described in Protocol 1.

Data Analysis:

Generate an H₂O₂ standard curve as described in Protocol 1.

Determine the concentration of H₂O₂ released into the supernatant from the standard

curve.
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The results can be normalized to cell number or protein concentration if desired.

Visualizations
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Experimental workflow for the in vitro Amplex® Red assay.
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Reaction mechanism of the Amplex® Red assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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